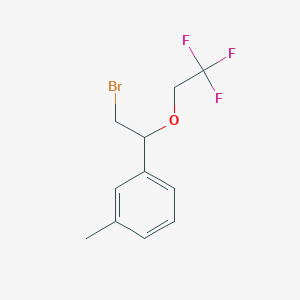
1-(2-Fluoro-6-methylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-6-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a substituted phenylpropanone, where a fluorine atom and a methyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-6-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2-Fluoro-6-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-methylbenzoic acid.
Reduction: Formation of 1-(2-fluoro-6-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
科学研究应用
1-(2-Fluoro-6-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Phenylacetone: Similar structure but lacks the fluorine and methyl substituents.
1-(2-Chloro-6-methylphenyl)propan-2-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Fluoro-4-methylphenyl)propan-2-one: Similar structure with the methyl group in a different position.
Uniqueness
1-(2-Fluoro-6-methylphenyl)propan-2-one is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can significantly affect its chemical reactivity and physical properties, making it distinct from other similar compounds.
属性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
1-(2-fluoro-6-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO/c1-7-4-3-5-10(11)9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
InChI 键 |
HQQISRSFAICNAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)F)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


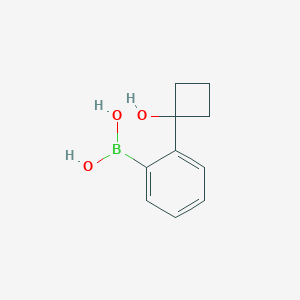
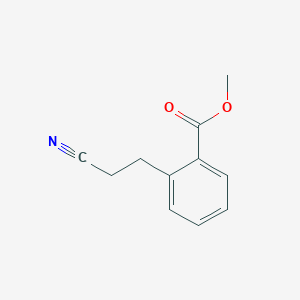
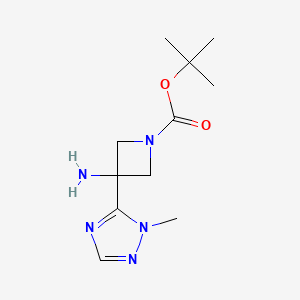
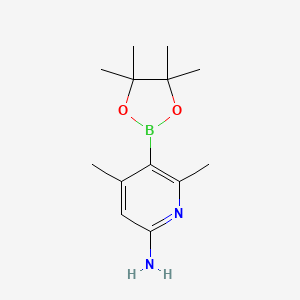
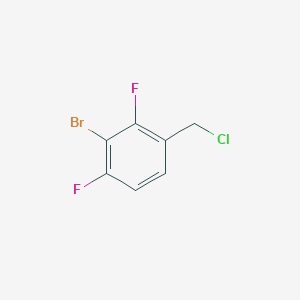
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
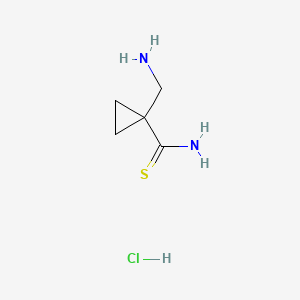
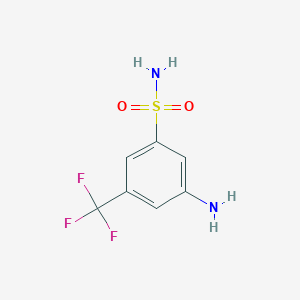

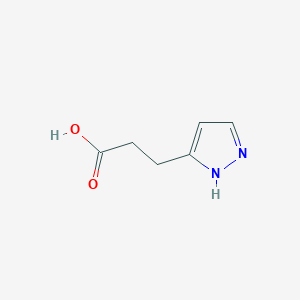
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
